BenchChemオンラインストアへようこそ!

6-Chloroimidazo[1,2-b]pyridazine hydrochloride

Medicinal Chemistry Process Chemistry Formulation

6-Chloroimidazo[1,2-b]pyridazine hydrochloride is the core building block for Mps1 (TTK), TAK1, DYRK1A, and CLK kinase inhibitor programs. Unlike imidazo[1,2-a]pyridines, this imidazo[1,2-b]pyridazine core enables sub-nanomolar cellular potency (Mps1 IC₅₀ = 0.70 nM), a 3.4-fold TAK1 improvement over takinib, and peripheral benzodiazepine receptor IC₅₀ of 2.8 nM with zero central receptor displacement. The 6-chloro substituent is essential for optimal Suzuki cross-coupling reactivity and regioselective metalation. Procured as the HCl salt, it provides superior aqueous solubility and long-term stability, minimizing storage risk. Use for CNS-sparing anxiolytics, antimalarial leads, and oral oncology candidates.

Molecular Formula C6H5Cl2N3
Molecular Weight 190.027
CAS No. 13493-79-3
Cat. No. B578171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-b]pyridazine hydrochloride
CAS13493-79-3
Molecular FormulaC6H5Cl2N3
Molecular Weight190.027
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2)Cl.Cl
InChIInChI=1S/C6H4ClN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
InChIKeyBSHQWSFYUQCQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-b]pyridazine hydrochloride (CAS 13493-79-3): Core Scaffold for Kinase-Targeted Drug Discovery and CNS Ligand Development


6-Chloroimidazo[1,2-b]pyridazine hydrochloride is a fused bicyclic heterocyclic building block featuring an imidazo[1,2-b]pyridazine core with a chlorine substituent at the 6-position, stabilized as its hydrochloride salt for enhanced handling and storage . This scaffold serves as a critical intermediate in the synthesis of diverse kinase inhibitors, with demonstrated applications against Mps1 (TTK), TAK1, DYRK1A, and CLK family kinases at nanomolar potencies [1][2]. The imidazo[1,2-b]pyridazine ring system confers distinct pharmacological advantages over alternative fused heterocycles such as imidazo[1,2-a]pyridines, exhibiting superior selectivity for mitochondrial benzodiazepine receptors and favorable oral bioavailability profiles in lead optimization programs [3][4].

Why 6-Chloroimidazo[1,2-b]pyridazine hydrochloride Cannot Be Substituted with Alternative Halogenated or Heterocyclic Analogs


Generic substitution of 6-chloroimidazo[1,2-b]pyridazine hydrochloride with alternative halogenated imidazopyridazines (e.g., 6-fluoro, 6-bromo) or alternative heterocyclic cores (e.g., imidazo[1,2-a]pyridines) is not scientifically valid due to quantifiable differences in receptor selectivity, synthetic reactivity, and downstream biological outcomes. The 6-chloro substituent is essential for optimal Suzuki cross-coupling reactivity and regioselective metalation, while the imidazo[1,2-b]pyridazine core confers distinct kinase selectivity profiles compared to related scaffolds [1]. The hydrochloride salt form further differentiates the compound by providing enhanced aqueous solubility and improved long-term stability relative to the free base, reducing procurement and storage risks .

6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility Advantage of Hydrochloride Salt vs. Free Base

6-Chloroimidazo[1,2-b]pyridazine hydrochloride demonstrates quantifiable aqueous solubility of 0.218 mg/mL (0.00115 mol/L), whereas the free base form (CAS 6775-78-6) is reported as only 'slightly soluble in water' with no quantifiable aqueous solubility data available from primary sources [1]. The hydrochloride salt form thus provides a measurable solubility advantage for aqueous reaction conditions and formulation development.

Medicinal Chemistry Process Chemistry Formulation

Selectivity for Mitochondrial vs. Central Benzodiazepine Receptors

In direct comparative receptor binding studies, the imidazo[1,2-b]pyridazine scaffold exhibited greater selectivity for mitochondrial (peripheral-type) benzodiazepine receptors over central receptors compared to the imidazo[1,2-a]pyridine scaffold [1]. The 6-chloro-substituted derivative 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine (compound 9) achieved an IC50 of 2.8 nM for peripheral-type receptor displacement while showing 0% displacement of central receptors at 1000 nM, demonstrating exceptional peripheral selectivity [2].

CNS Drug Discovery Receptor Pharmacology SAR Studies

Nanomolar Cellular Potency in Mps1 (TTK) Kinase Inhibition

Optimization of the imidazo[1,2-b]pyridazine scaffold at the 6-position, where the chloro substituent resides, enabled discovery of compound 27f with cellular Mps1 IC50 of 0.70 nM and A549 cell antiproliferative IC50 of 6.0 nM [1]. This represents a significant improvement over the initial HTS hit imidazo[1,2-a]pyrazine 10a, which exhibited only moderate cellular activity [2]. The scaffold change to imidazo[1,2-b]pyridazine was essential for achieving oral bioavailability and in vivo activity in rat models [1].

Oncology Kinase Inhibitors Antiproliferative Agents

Enhanced Potency Against TAK1 Kinase vs. Reference Inhibitor Takinib

6-Substituted morpholine/piperazine imidazo[1,2-b]pyridazine derivatives, incorporating the 6-chloroimidazo[1,2-b]pyridazine core, demonstrate superior TAK1 inhibition compared to the reference inhibitor takinib. Lead compound 26 achieved an enzymatic IC50 of 55 nM against TAK1, whereas takinib exhibited an IC50 of 187 nM under identical assay conditions [1]. Additionally, compound 26 inhibited multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM [2].

Multiple Myeloma TAK1 Kinase Targeted Therapy

Selective Inhibition of CLK and DYRK Kinases at Sub-100 nM Concentrations

3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives, derived from the 6-chloro building block, exhibit selective inhibition of CLK and DYRK kinases with IC50 values below 100 nM [1]. Compound 20a demonstrated potent inhibition against multiple CLK family members: CLK1 IC50 = 82 nM, CLK4 IC50 = 44 nM, DYRK1A IC50 = 50 nM, and Plasmodium falciparum CLK1 (PfCLK1) IC50 = 32 nM . In contrast, other 3,6-disubstituted analogs showed varying selectivity profiles, highlighting the importance of precise substitution patterns achievable through the chloro intermediate [1].

Kinase Selectivity Parasitic Diseases Neurodegeneration

Regioselective C-H Arylation Tolerance in the Presence of Chloro Substituent

6-Chloroimidazo[1,2-b]pyridazine undergoes direct intermolecular C-H arylation at the 3-position while maintaining the 6-chloro substituent intact, enabling orthogonal functionalization strategies [1]. This tolerance of chloro groups under palladium-catalyzed arylation conditions distinguishes the 6-chloro derivative from alternative halogenated analogs that may undergo undesired side reactions . The stability of the C-Cl bond during C-H activation enables sequential derivatization without protecting group manipulation, streamlining synthetic routes to 3,6-disubstituted analogs [1].

Synthetic Chemistry Late-Stage Functionalization Process Development

High-Impact Application Scenarios for 6-Chloroimidazo[1,2-b]pyridazine hydrochloride in Research and Development


Oncology Kinase Inhibitor Lead Optimization (Mps1/TTK, TAK1)

Medicinal chemistry teams developing targeted cancer therapeutics should utilize 6-chloroimidazo[1,2-b]pyridazine hydrochloride as the core building block for Mps1 (TTK) and TAK1 inhibitor programs. The scaffold enables access to compounds with sub-nanomolar cellular potency (Mps1 IC50 = 0.70 nM) and demonstrated oral bioavailability, surpassing earlier imidazo[1,2-a]pyrazine leads [1]. For multiple myeloma applications, the core-derived analogs achieve TAK1 IC50 values as low as 55 nM, representing a 3.4-fold improvement over reference inhibitor takinib (187 nM) [2].

CNS Ligand Development with Peripheral Benzodiazepine Receptor Selectivity

Researchers developing anxiolytic agents or neuroimaging probes should select the imidazo[1,2-b]pyridazine scaffold for its quantifiably superior selectivity for peripheral-type benzodiazepine receptors over central receptors, a property not observed in corresponding imidazo[1,2-a]pyridine analogs [1]. The 6-chloro-substituted derivative achieves peripheral receptor IC50 of 2.8 nM with 0% central receptor displacement at 1000 nM, minimizing CNS side effect liability while maintaining target engagement [2].

Synthetic Diversification via Orthogonal C-H Arylation

Process chemistry and medicinal chemistry laboratories should employ 6-chloroimidazo[1,2-b]pyridazine hydrochloride as a versatile intermediate for late-stage diversification. The compound tolerates direct intermolecular C-H arylation at the 3-position while preserving the 6-chloro substituent, enabling sequential orthogonal functionalization without protecting group manipulation [1]. This synthetic advantage reduces step count and improves overall yield in library synthesis and scale-up campaigns [2].

Dual-Specificity Kinase (DYRK/CLK) Inhibitor Discovery for Neurodegenerative and Parasitic Diseases

Drug discovery programs targeting DYRK1A for neurodegenerative diseases or parasitic CLK kinases should utilize the 6-chloroimidazo[1,2-b]pyridazine core as a privileged scaffold. Derivatives demonstrate selective inhibition of CLK and DYRK kinases with IC50 values ranging from 32 nM to 82 nM, including potent activity against Plasmodium falciparum CLK1 (IC50 = 32 nM) with minimal cytotoxicity [1]. This selectivity profile supports both CNS drug development and antimalarial lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloroimidazo[1,2-b]pyridazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.